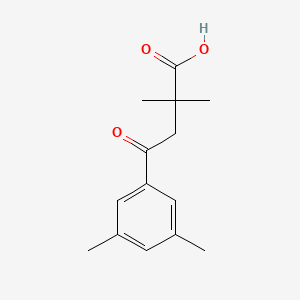
4-(2,5-Dichlorophenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-(2,5-Dichlorophenyl)-4-oxobutyric acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to an organic moiety. The dichlorophenyl part indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached.
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a butyric acid backbone with a dichlorophenyl group attached at the 4th carbon atom. The “4-oxo” indicates the presence of a carbonyl group (=O) at the 4th carbon .Chemical Reactions Analysis
Carboxylic acids like “this compound” can undergo a variety of reactions, including esterification, amide formation, and reduction . The specific reactions that this compound can undergo are not available in the literature I have access to.Scientific Research Applications
Molecular Docking and Structural Studies
4-(2,5-Dichlorophenyl)-4-oxobutyric acid (5DAMB) has been studied for its molecular docking, vibrational, structural, electronic, and optical properties. The research by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated 5DAMB using experimental and theoretical methods, including FT-IR, FT-Raman spectra, and DFT calculations. The study highlighted the molecule's stability, charge delocalization, and potential as a nonlinear optical material. Furthermore, it revealed the compound's interactions, including hydrogen bonding and Van der Waals interactions, which are crucial for understanding its biological activities, such as inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis of New Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to create butanoic acid derivatives, leading to pyridazinone derivatives. These compounds exhibited antimicrobial and antifungal activities, indicating the potential of this compound in pharmaceutical applications (Sayed et al., 2003).
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
4-(2,5-dichlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOKTSWFCRCNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645416 |
Source


|
| Record name | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52240-14-9 |
Source


|
| Record name | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














